![molecular formula C12H13N3O3 B12614179 N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea CAS No. 651021-60-2](/img/structure/B12614179.png)
N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea is a synthetic organic compound that features a urea moiety linked to a phenyl ring substituted with an oxazole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea typically involves the reaction of N,N’-dimethylurea with 4-hydroxyphenyl-1,2-oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethyl-N-{4-[(1,2-oxazol-5-yl)oxy]phenyl}urea: Similar structure but with the oxazole ring substituted at a different position.
N,N’-Dimethyl-N-{4-[(1,3-oxazol-2-yl)oxy]phenyl}urea: Contains an oxazole ring with a different substitution pattern.
N,N’-Dimethyl-N-{4-[(1,2-thiazol-3-yl)oxy]phenyl}urea: Features a thiazole ring instead of an oxazole ring.
Uniqueness
N,N’-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the oxazole ring at the 3-position provides distinct electronic and steric properties compared to other similar compounds.
Propiedades
Número CAS |
651021-60-2 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-[4-(1,2-oxazol-3-yloxy)phenyl]urea |
InChI |
InChI=1S/C12H13N3O3/c1-13-12(16)15(2)9-3-5-10(6-4-9)18-11-7-8-17-14-11/h3-8H,1-2H3,(H,13,16) |
Clave InChI |
ISHSJDYMCXRWHE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)
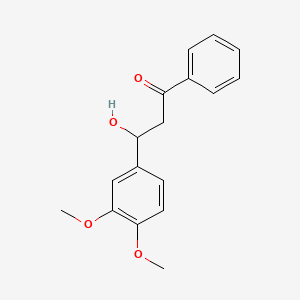
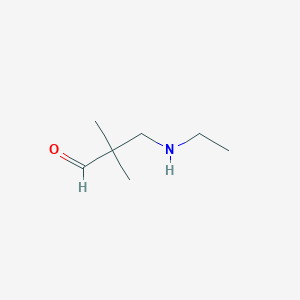
![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)

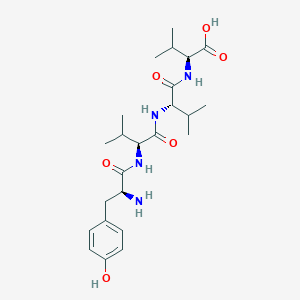
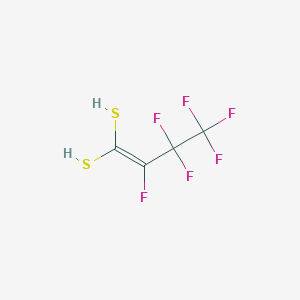
![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
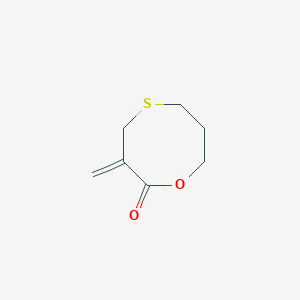

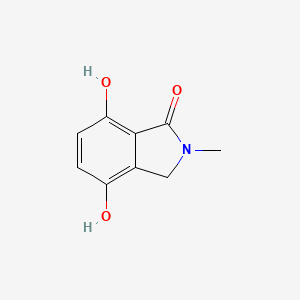

![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
